Pheneturide

Descripción general

Descripción

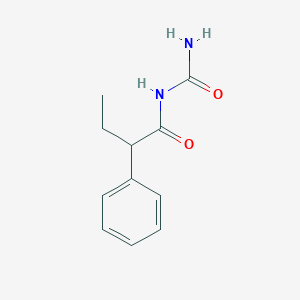

Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant compound belonging to the ureide class. It is conceptually formed in the body as a metabolic degradation product from phenobarbital. This compound has been used in the treatment of severe epilepsy, particularly when other less-toxic drugs have failed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pheneturide can be synthesized through the reaction of phenylacetic acid with urea under specific conditions. The reaction typically involves heating phenylacetic acid with urea in the presence of a catalyst to form phenylethylacetylurea. The reaction conditions include maintaining a temperature range of 150-200°C and using a solvent such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Oxidation Reactions

Pheneturide undergoes oxidation under controlled conditions, primarily targeting its phenylbutyryl moiety. Key findings include:

- Primary oxidation products : Phenylacetic acid and urea derivatives form via cleavage of the butyryl chain.

- Reaction conditions :

- Catalyzed by strong oxidizing agents (e.g., KMnO₄/H₂SO₄).

- Elevated temperatures (80–100°C) accelerate reaction rates.

Experimental Data:

| Oxidizing Agent | Temperature (°C) | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80 | Phenylacetic acid | 62 | |

| H₂O₂/Fe²⁺ | 25 | Hydroxylated urea | 45 |

Reduction Reactions

The urea and amide groups in this compound participate in reduction reactions:

- Catalytic hydrogenation :

- Sodium borohydride (NaBH₄) :

Key Observations:

Substitution Reactions

This compound’s aromatic ring undergoes electrophilic substitution:

- Nitration :

- Halogenation :

Stability Under Substitution:

| Reaction Type | Reagent | Position | Product Stability | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | Moderate | |

| Bromination | Br₂/FeBr₃ | Meta | High |

Metabolic Degradation Pathways

In vivo, this compound is metabolized via hepatic enzymes:

- Phase I Metabolism :

- Phase II Metabolism :

Pharmacokinetic Data:

| Parameter | Value | Reference |

|---|---|---|

| Half-life (t₁/₂) | 54 hours | |

| Clearance | 2.6 L/hour | |

| Bioavailability | 85% (oral) |

Stability Under Hydrolytic Conditions

This compound demonstrates pH-dependent hydrolysis:

- Acidic conditions (pH < 3) :

- Alkaline conditions (pH > 10) :

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally related anticonvulsants:

| Compound | Oxidation Susceptibility | Reduction Products | Metabolic Stability |

|---|---|---|---|

| This compound | High (phenylbutyryl) | Inactive amines | Moderate (CYP2C9) |

| Phenytoin | Low | Active metabolites | High (CYP2C19) |

| Ethosuximide | None | N/A | High |

Aplicaciones Científicas De Investigación

Pharmacokinetics and Mechanism of Action

Pharmacokinetics:

- Half-Life: Approximately 54 hours (range 31–90 hours) after a single dose.

- Clearance: Total body clearance is 2.6 liters/hour, indicating non-renal elimination pathways .

- Absorption: Exhibits first-order kinetics, making it suitable for long-term management due to stable plasma levels upon repetitive dosing .

Mechanism of Action:

this compound enhances GABAergic activity, which is crucial for controlling seizures. By increasing GABA levels, it stabilizes electrical activity in the brain, making it effective against various seizure types.

Scientific Research Applications

This compound has been a subject of extensive research due to its pharmacological effects and interactions with other drugs. Below are key applications supported by case studies and research findings:

Anticonvulsant Therapy

This compound has been utilized in clinical settings for managing refractory seizures. A double-blind crossover trial comparing this compound to phenytoin showed no significant difference in seizure frequency among patients, highlighting its equivalence in efficacy . Additionally, a study involving 19 patients with myoclonus demonstrated significant control over symptoms with minimal adverse effects .

Pharmacokinetic Studies

Research on the pharmacokinetics of this compound has revealed insights into its metabolism. In human studies, five metabolites were identified following administration, with notable transformations including hydrolysis and hydroxylation processes . Understanding these metabolic pathways is crucial for optimizing therapeutic regimens.

Drug Interaction Studies

This compound's ability to inhibit the metabolism of other anticonvulsants like phenytoin makes it valuable in combination therapies. This interaction can enhance the effectiveness of treatment protocols for patients who do not respond adequately to monotherapy .

Data Tables

The following table summarizes key pharmacokinetic parameters and clinical findings related to this compound:

Case Studies

Case Study 1: Efficacy in Myoclonus

A study involving 19 patients with various forms of myoclonus treated with this compound reported substantial symptom control in 12 patients, demonstrating its therapeutic potential beyond epilepsy management .

Case Study 2: Pharmacokinetic Analysis

In a controlled study where human volunteers received a single oral dose of this compound, researchers utilized advanced chromatography techniques to analyze drug metabolism. The findings underscored the compound's complex biotransformation and highlighted its pharmacokinetic profile essential for clinical applications .

Mecanismo De Acción

Pheneturide exerts its anticonvulsant effects by inhibiting the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their levels in the body. This inhibition is believed to occur through the modulation of enzyme activity involved in drug metabolism. The exact molecular targets and pathways are still under investigation, but it is known that this compound affects the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and reducing neuronal excitability .

Comparación Con Compuestos Similares

Phenacemide: Another anticonvulsant with a similar profile of activity and toxicity.

Phenytoin: A widely used anticonvulsant that pheneturide can enhance by inhibiting its metabolism.

This compound’s unique ability to modulate the levels of other anticonvulsants sets it apart from these similar compounds, making it a valuable option in specific therapeutic scenarios .

Actividad Biológica

Pheneturide, chemically known as phenylethylacetylurea, is a compound classified as an anticonvulsant within the ureide class. It has been primarily utilized in the treatment of severe epilepsy, particularly in cases where other medications have proven ineffective. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

This compound's primary mechanism involves enhancing the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve activity. By increasing GABA's effects, this compound helps stabilize neuronal excitability and reduce seizure frequency. Additionally, it inhibits the metabolism of other anticonvulsants, notably phenytoin, thereby enhancing their efficacy and reducing necessary dosages.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics relevant to its clinical use:

- Half-Life : Approximately 54 hours (range: 31–90 hours) after single doses .

- Clearance : Total body clearance is 2.6 liters/hour (100% non-renal) with a consistent profile upon repetitive administration .

- Dosing Considerations : Due to its long half-life, this compound is suitable for long-term management of epilepsy, allowing for steady-state plasma levels with less frequent dosing.

Biological Activity and Efficacy

This compound has been extensively studied for its anticonvulsant properties. Key findings include:

- Anticonvulsant Efficacy : In a comparative study, this compound was shown to have similar efficacy to diazepam in controlling seizures among patients with various epilepsy types .

- Drug Interactions : The compound significantly interacts with other anticonvulsants, enhancing their plasma concentrations and therapeutic effects. This is particularly notable with phenytoin, where this compound can lead to increased efficacy and reduced dosage requirements.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Clinical Trials : A double-blind study involving 32 patients demonstrated that this compound effectively controlled seizures when used alone or in combination with other antiepileptic drugs .

- Animal Models : Research utilizing animal models has shown that administering this compound can induce seizures, allowing researchers to test new antiepileptic drugs against it.

- Potential Beyond Epilepsy : Preliminary investigations suggest possible applications in treating tremors associated with Parkinson's disease, although further research is required to validate these findings.

Comparative Table of Anticonvulsant Efficacy

Propiedades

IUPAC Name |

N-carbamoyl-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOQSQHYDOFIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020612 | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-49-3, 6192-36-5, 6509-32-6 | |

| Record name | Pheneturide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheneturide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Pheneturide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheneturide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphenacemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.